molecular formula C11H20ClN3O B12219077 1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12219077
M. Wt: 245.75 g/mol
InChI Key: FCBDEPAAMGLFRY-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound that features a pyrazole ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl halide to introduce the ethyl group at the 1-position.

    Formation of the tetrahydrofuran moiety: This involves the cyclization of a suitable diol or halohydrin under acidic conditions.

    Coupling: The final step involves coupling the pyrazole and tetrahydrofuran moieties using a suitable linker, such as methanamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine
  • 1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)propanamine

Uniqueness

1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to the specific combination of the pyrazole and tetrahydrofuran moieties, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H20ClN3O

Molecular Weight

245.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H19N3O.ClH/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11;/h5-6,11-12H,2-4,7-9H2,1H3;1H

InChI Key

FCBDEPAAMGLFRY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2CCCO2.Cl

Origin of Product

United States

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